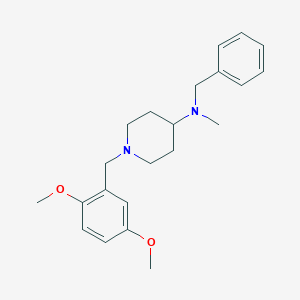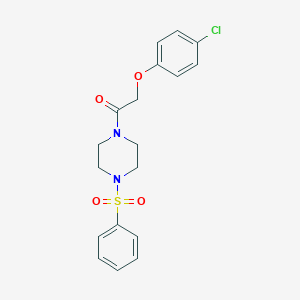![molecular formula C23H35N3O B247681 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247681.png)
1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the modulation of various signaling pathways in the body, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects
1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. It has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One of the areas of focus is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Another area of research is the identification of new therapeutic applications for this compound, including the treatment of autoimmune diseases and metabolic disorders. Finally, further studies are needed to elucidate the underlying mechanisms of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a promising compound with potential therapeutic applications. Its high potency and selectivity, low toxicity, and good pharmacokinetic properties make it an attractive candidate for further research. With ongoing studies, this compound may prove to be a valuable tool for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 4-(2-methoxyphenyl)piperazine with 1-(Bicyclo[2.2.1]hept-2-yl)piperidine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product.
Scientific Research Applications
1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against various diseases, including cancer, inflammation, and neurological disorders.
properties
Molecular Formula |
C23H35N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H35N3O/c1-27-23-5-3-2-4-21(23)26-14-12-24(13-15-26)20-8-10-25(11-9-20)22-17-18-6-7-19(22)16-18/h2-5,18-20,22H,6-17H2,1H3 |
InChI Key |
HGIWURKGWWERTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CC5CCC4C5 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)


![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)